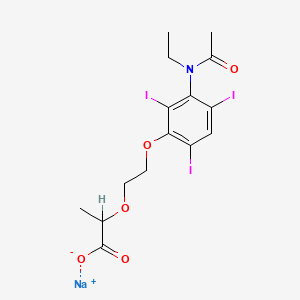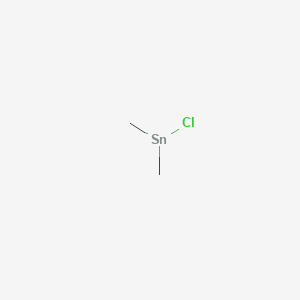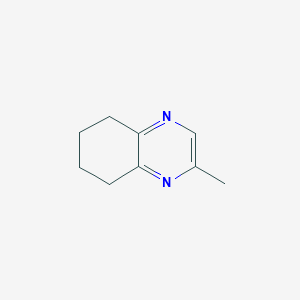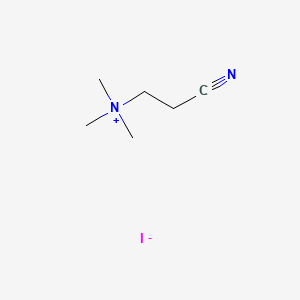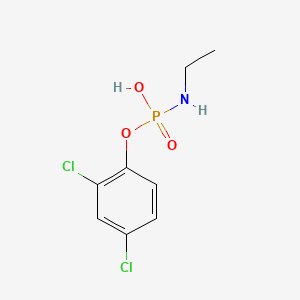
(2,4-dichlorophenoxy)-N-ethylphosphonamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid is an organic compound known for its herbicidal properties. It is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is primarily utilized in agricultural settings to control broadleaf weeds, ensuring the healthy growth of crops like cereals and grasses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenoxy)-N-ethylphosphonamidic acid typically involves the reaction of 2,4-dichlorophenol with ethylphosphonamidic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: The major products include oxides and chlorinated derivatives.
Reduction: The major products are reduced forms of the original compound.
Substitution: The major products are substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicidal activity and environmental impact.
Biology: The compound is studied for its effects on plant growth and development, particularly in weed control.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with herbicidal properties.
Industry: The compound is used in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of (2,4-dichlorophenoxy)-N-ethylphosphonamidic acid involves its absorption by plant leaves and subsequent translocation to the meristematic tissues. The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants. The molecular targets include auxin receptors and signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action but with an additional chlorine atom.
Methylchlorophenoxyacetic acid (MCPA): A related compound with similar herbicidal activity.
Uniqueness
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid is unique due to its specific chemical structure, which imparts distinct physicochemical properties and herbicidal activity. Its ability to act as a synthetic auxin makes it particularly effective in controlling broadleaf weeds while having minimal impact on grasses and cereals.
Properties
CAS No. |
36031-66-0 |
|---|---|
Molecular Formula |
C8H10Cl2NO3P |
Molecular Weight |
270.05 g/mol |
IUPAC Name |
(2,4-dichlorophenoxy)-N-ethylphosphonamidic acid |
InChI |
InChI=1S/C8H10Cl2NO3P/c1-2-11-15(12,13)14-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H2,11,12,13) |
InChI Key |
GBLGCYMBEGBLRD-UHFFFAOYSA-N |
Canonical SMILES |
CCNP(=O)(O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)


![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)

![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
